Methyl Perfluoroamyl Ketone

Organic Synthesis Electrophilicity Reaction Selectivity

Methyl Perfluoroamyl Ketone (CAS 2708-07-8), also known as 1H,1H,1H-undecafluoro-2-heptanone, is a semi-fluorinated organic compound with the molecular formula C7H3F11O and a molecular weight of 312.08 g/mol. It belongs to the class of perfluoroalkyl ketones, characterized by a perfluorinated tail (C5F11) and a methyl ketone head group.

Molecular Formula C7H3F11O
Molecular Weight 312.08 g/mol
CAS No. 2708-07-8
Cat. No. B155306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Perfluoroamyl Ketone
CAS2708-07-8
Synonyms3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanone;  Methyl Perfluoroamyl Ketone
Molecular FormulaC7H3F11O
Molecular Weight312.08 g/mol
Structural Identifiers
SMILESCC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3
InChIKeyHWGNOHFZECDUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Perfluoroamyl Ketone (CAS 2708-07-8): Baseline Physicochemical and Structural Profile


Methyl Perfluoroamyl Ketone (CAS 2708-07-8), also known as 1H,1H,1H-undecafluoro-2-heptanone, is a semi-fluorinated organic compound with the molecular formula C7H3F11O and a molecular weight of 312.08 g/mol [1]. It belongs to the class of perfluoroalkyl ketones, characterized by a perfluorinated tail (C5F11) and a methyl ketone head group. Key physicochemical parameters include a density of 1.6 g/cm³ at 25 °C, a boiling point of 105.9 °C at 760 mmHg, a flash point of approximately 32 °C, and a calculated LogP of 3.67890 [2]. It is listed under EPA TSCA inventory as a PFAS chemical [3].

Semi-fluorinated acyclic ketone for selective nucleophilic addition workflows requiring controlled carbonyl electrophilicity
Liquid-phase processing fit with combustible-liquid handling protocols
EPA-listed PFAS chemical subject to TSCA reporting obligations; procurement requires regulatory review

Procurement Risk of Substituting Methyl Perfluoroamyl Ketone with Generic Perfluoroketones


Substituting Methyl Perfluoroamyl Ketone with other perfluoroalkyl ketones (e.g., perfluoro-2-methyl-3-pentanone, PFK-6112) or non-fluorinated ketones introduces significant technical risk due to divergent physical and electronic properties. As a semi-fluorinated acyclic ketone, its specific balance of fluorination length and terminal methyl group dictates its unique volatility (boiling point of 105.9 °C), low flash point (32 °C), and distinct electrophilicity profile [1]. A direct substitution without adjusting for these parameters can lead to process safety failures (ignition risk) or incompatibility in synthetic applications where reactivity must be tightly controlled [2]. Furthermore, as a regulated PFAS chemical, substitution with a non-fluorinated alternative would fundamentally alter the surface activity and oleophobicity required in advanced material formulations [3].

Non-fluorinated ketones Carbonyl electrophilicity differs significantly; reaction selectivity may shift away from controlled mono-addition profiles
Fully fluorinated dialkyl ketones Volatility and flammability profiles differ; process-safety context may not transfer directly
Non-fluorinated alternatives Surface activity and oleophobicity profile may not be preserved in fluorinated material formulations

Quantitative Differentiation Evidence for Methyl Perfluoroamyl Ketone Against Comparators


Electronic Differentiation: Reduced Electrophilicity of Methyl Perfluoroamyl Ketone vs. Non-Fluorinated Ketones

Perfluoroalkyl-substituted ketones, including Methyl Perfluoroamyl Ketone, exhibit significantly lower electrophilicity at the carbonyl carbon compared to ordinary (non-fluorinated) ketones [1]. This property prevents over-reaction (e.g., formation of tertiary alcohols) during nucleophilic additions. DFT calculations confirm that the strong electron-withdrawing effect of the perfluoroalkyl chain reduces the partial positive charge on the carbonyl carbon, thereby modulating reactivity [1].

Carbonyl Electrophilicity
Class-level inference
Lower electrophilicity vs. non-fluorinated ketones
Supports selective mono-addition workflow context
DFT-calculated charge reduction; review under specific reaction conditions
Organic Synthesis Electrophilicity Reaction Selectivity DFT Calculation

Physical Property Contrast: Volatility and Flammability Profile vs. High-Boiling Perfluoroketones

Methyl Perfluoroamyl Ketone possesses a boiling point of 105.9 °C at 760 mmHg and a low flash point of 32 °C [1]. This contrasts sharply with fully-fluorinated ketones used in dielectric applications, such as Perfluoro-2-methyl-3-pentanone (PFK-6112, boiling point: 49 °C) and Perfluoro-3-methyl-2-butanone (PFK-5110, boiling point: 26.9 °C) [2]. While PFK-5110 and PFK-6112 are gases at or near room temperature and exhibit extremely high global warming potential performance (GWP <1) for insulation [2], Methyl Perfluoroamyl Ketone exists as a combustible liquid with a vapor pressure of 28.9 mmHg at 25 °C [3].

Volatility & Flammability
Cross-study comparable
BP 105.9 °C | Flash Point 32 °C
Selection context for liquid-phase processing over gas-phase dielectric applications
Combustible liquid storage requirements apply; PFK-6112 BP 49 °C, PFK-5110 BP 26.9 °C
Process Safety Solvent Selection Dielectric Fluids Volatility

Regulatory and Safety Classification: GHS Profile of Methyl Perfluoroamyl Ketone

Methyl Perfluoroamyl Ketone is classified as a Flammable Liquid Category 3 (H226: Flammable liquid and vapour) and carries specific skin and eye irritation hazards (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) . This is a distinct procurement differentiator from fully fluorinated dialkyl ketones like PFK-5110, which are generally non-flammable and have been evaluated for lower acute inhalation toxicity in the context of dielectric gas applications [1][2]. Additionally, it is registered with the EPA as a PFAS chemical under TSCA 8(a)(7), subjecting it to specific reporting and regulatory scrutiny in the United States [3].

GHS Hazard Classification
Head-to-head comparison
Flamm. Liq. 3 (H226); H315, H319, H335
EHS infrastructure and compliance review required
PFK-5110/6112 are non-flammable gases; EPA PFAS reporting under TSCA 8(a)(7) applies
EHS Compliance GHS Classification PFAS Flammability

High-Fidelity Application Scenarios for Methyl Perfluoroamyl Ketone Procurement


Controlled Organic Synthesis: Selective Nucleophilic Addition Reactions

Ideal for synthetic routes where the unique electrophilicity of the perfluoroalkyl ketone carbonyl is required to prevent over-reaction to tertiary alcohols, ensuring the reaction terminates cleanly at the ketone stage. The reduced electrophilicity, confirmed by DFT calculations, is critical for achieving high yields in specific coupling reactions using perfluoroalkyl Grignard reagents at low temperatures (-70 to -60 °C) [1].

Specialty Solvent for Low-Surface-Energy Coatings and Surfactant Formulations

Utilized as a solvent or additive in the formulation of high-performance coatings requiring excellent chemical resistance and low surface energy. Its properties make it suitable for automotive OEM and refinishing applications where fluorinated solvents enhance wetting and spreading characteristics .

Analytical Chemistry: Derivatization Agent for GC/MS Analysis

Employed as a derivatization agent for fatty acids in gas chromatography/mass spectrometry (GC/MS) analysis. Perfluoroalkyl ketones like Methyl Perfluoroamyl Ketone provide shorter chromatographic retention times and informative acylium ions in electron impact mass spectra compared to other ester derivatives, improving sensitivity and throughput .

Environmental Fate Studies: Aerobic Soil Biotransformation Research

Used as a reference compound in environmental biology studies investigating the aerobic soil biotransformation of fluorotelomers and PFAS precursors. It serves as a model ketone intermediate in understanding the degradation pathways and environmental persistence of longer-chain perfluorinated compounds [2].

Application
Selection Property
Validation Focus
Controlled nucleophilic addition studies
Electrophilicity modulation profile
Carbonyl selectivity endpoint review
Low-surface-energy coating research
Perfluoroalkyl solvent compatibility
Wetting and spreading characterization
GC/MS fatty acid derivatization
Perfluoroacyl derivatization efficiency
Chromatographic retention and ionization review
PFAS environmental fate research
Ketone intermediate reference identity
Aerobic soil biotransformation pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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